2-(5-Methyl-1H-indazol-3-yl)ethanamine 2-(5-Methyl-1H-indazol-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15990059
InChI: InChI=1S/C10H13N3/c1-7-2-3-9-8(6-7)10(4-5-11)13-12-9/h2-3,6H,4-5,11H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

2-(5-Methyl-1H-indazol-3-yl)ethanamine

CAS No.:

Cat. No.: VC15990059

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Methyl-1H-indazol-3-yl)ethanamine -

Specification

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name 2-(5-methyl-2H-indazol-3-yl)ethanamine
Standard InChI InChI=1S/C10H13N3/c1-7-2-3-9-8(6-7)10(4-5-11)13-12-9/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Standard InChI Key NBLBNARXLHKEMY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(NN=C2C=C1)CCN

Introduction

Chemical Structure and Molecular Characteristics

2-(5-Methyl-1H-indazol-3-yl)ethanamine consists of an indazole core—a bicyclic structure comprising a benzene ring fused to a pyrazole ring—with a methyl group at the 5-position and an ethanamine side chain at the 3-position. The molecular formula is hypothesized as C₁₀H₁₃N₃, mirroring its 4-methyl analog. Key structural features include:

  • Indazole Ring: The presence of two nitrogen atoms at positions 1 and 2 distinguishes indazoles from simpler aromatic heterocycles like indole. This configuration enhances electron density at the 3-position, facilitating electrophilic substitution reactions.

  • Methyl Substituent: The methyl group at position 5 introduces steric and electronic effects that may influence reactivity and binding interactions compared to other isomers.

  • Ethanamine Side Chain: The primary amine group enables participation in hydrogen bonding and salt formation, critical for biological activity.

Property2-(4-Methyl-1H-indazol-3-yl)ethanamine2-(5-Methyl-1H-indazol-3-yl)ethanamine (Theoretical)
Molecular FormulaC₁₀H₁₃N₃C₁₀H₁₃N₃
Molecular Weight (g/mol)175.23175.23 (estimated)
CAS NumberNot disclosedNot reported
Key Functional GroupsIndazole, methyl, ethanamineIndazole, methyl, ethanamine

Synthesis and Optimization Strategies

While no direct synthesis routes for the 5-methyl isomer are documented, methods for analogous compounds suggest viable pathways:

Indazole Ring Formation

The indazole core is typically synthesized via cyclization reactions. For example, 4-methyl-1H-indazole can be prepared from substituted phenylhydrazines and ketones under acidic conditions. Adapting this for the 5-methyl variant would require substituting precursors with methyl groups at the meta position relative to the hydrazine moiety.

Chemical Reactivity and Functionalization

The reactivity of 2-(5-Methyl-1H-indazol-3-yl)ethanamine is governed by its functional groups:

Amine Group Reactions

  • Acetylation: Reacts with acetic anhydride to form N-acetyl derivatives, enhancing lipophilicity for pharmacokinetic studies.

  • Oxidation: Susceptible to oxidation by agents like potassium permanganate, yielding nitriles or imines depending on conditions.

Indazole Ring Modifications

  • Electrophilic Substitution: Bromination or nitration occurs preferentially at the 6-position due to the electron-donating methyl group.

  • Metal-Catalyzed Cross-Couplings: Suzuki-Miyaura reactions enable aryl group introductions at the 3-position, leveraging palladium catalysts.

Biological Activity and Mechanistic Insights

Although direct pharmacological data for the 5-methyl isomer are absent, its structural analogs exhibit promising bioactivity:

Anticancer Activity

  • Kinase Inhibition: Analogous compounds interfere with AKT and MAPK signaling pathways, reducing tumor proliferation .

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage observed in in vitro models.

Biological TargetObserved Effect (4-Methyl Analog)Hypothesized Effect (5-Methyl Isomer)
5-HT2A ReceptorPartial agonist (EC₅₀ = 120 nM)Potential agonist with higher affinity
AKT1 KinaseIC₅₀ = 850 nMSimilar or improved inhibition
MAO-B40% inhibition at 10 μMEnhanced selectivity due to steric effects

Industrial and Research Applications

Medicinal Chemistry

  • Lead Compound Optimization: Structural tuning of the methyl and amine groups could improve drug-likeness parameters (e.g., LogP, solubility).

  • Prodrug Development: Acylation of the amine group may enhance bioavailability.

Material Science

  • Coordination Polymers: The indazole nitrogen atoms can act as ligands for metal-organic frameworks (MOFs) with applications in gas storage.

Comparison with Structural Analogs

The 5-methyl isomer’s unique substitution pattern confers distinct properties compared to other indazole derivatives:

CompoundMethyl PositionKey Differences
2-(4-Methyl-1H-indazol-3-yl)ethanamine4Higher metabolic stability, reduced polarity
2-(3-Methyl-1H-indazol-5-yl)ethanamine 3Altered receptor selectivity, faster clearance
2-(5-Methyl-1H-indazol-3-yl)ethanamine5Theoretical: Enhanced steric hindrance, novel binding modes

Challenges and Future Directions

  • Synthetic Accessibility: Developing efficient routes for the 5-methyl isomer remains a priority.

  • Pharmacological Profiling: In vitro and in vivo studies are needed to validate hypothesized activities.

  • Toxicological Assessments: Potential off-target effects must be characterized before therapeutic use.

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